4,4'-Oxybis(3-(trifluoromethyl)aniline) is classified as an organic compound, specifically an aromatic amine due to its aniline components. It is also categorized under fluorinated compounds due to the presence of trifluoromethyl groups, which significantly influence its chemical behavior and interactions .
The synthesis of 4,4'-Oxybis(3-(trifluoromethyl)aniline) typically involves several steps:
In industrial settings, the synthesis may utilize continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques are employed to ensure high yields and purity of the final product.
The molecular structure of 4,4'-Oxybis(3-(trifluoromethyl)aniline) can be described as follows:
This structure contributes to its lipophilicity and stability, making it suitable for various chemical reactions and applications .
CC(C(F)(F)F)c1cccc(Nc2ccccc2C(=O)OCCOCCOC(=O)c3ccccc3Nc4cccc(c4)C(F)(F)F)c1
.4,4'-Oxybis(3-(trifluoromethyl)aniline) participates in several types of chemical reactions:
The mechanism of action for 4,4'-Oxybis(3-(trifluoromethyl)aniline) involves its interaction with biological targets:
4,4'-Oxybis(3-(trifluoromethyl)aniline) has diverse applications across various fields:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2